molecular formula C10H20N4O3 B1165785 L-azidothreonine CHA salt

L-azidothreonine CHA salt

Cat. No.: B1165785
M. Wt: 244.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-azidothreonine CHA salt is a compound that combines the properties of an azido group and a hydroxybutanoic acid with cyclohexanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-azidothreonine CHA salt typically involves the azidation of a suitable precursor, such as a hydroxybutanoic acid derivative, followed by the introduction of cyclohexanamine. The reaction conditions often require the use of azidating agents like sodium azide under controlled temperature and pH conditions to ensure the selective formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-azidothreonine CHA salt undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

L-azidothreonine CHA salt has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the azido group’s reactivity.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-azidothreonine CHA salt involves the reactivity of the azido group, which can undergo click chemistry reactions to form stable triazole linkages. These reactions are often used to label or modify biomolecules. The hydroxybutanoic acid moiety can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-azido-3,3-dimethylbutanoic acid;cyclohexanamine
  • (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine
  • (2S)-2-azido-3-(4-hydroxyphenyl)propanoic acid;cyclohexanamine

Uniqueness

L-azidothreonine CHA salt is unique due to the presence of both an azido group and a hydroxybutanoic acid moiety, which allows for diverse chemical reactivity and potential applications in various fields. The combination with cyclohexanamine further enhances its versatility and potential for specific interactions in biological systems.

Properties

Molecular Formula

C10H20N4O3

Molecular Weight

244.29

Synonyms

cyclohexanaminium (2R,3S)-2-azido-3-hydroxybutanoate; N3-D-Thr-OH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.